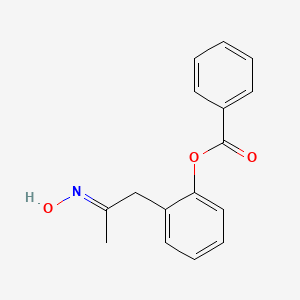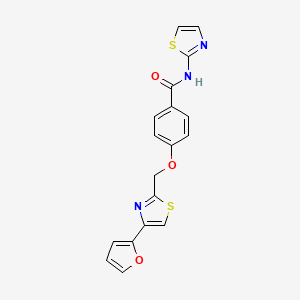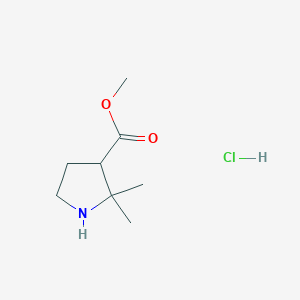
Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride, also known as DMPC, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol, and it has a molecular formula of C8H16ClNO2. DMPC has various applications in the field of pharmaceuticals, and it has been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones
This study demonstrates the photochemical dimerization of 2-aminopyridines and 2-pyridones under ultraviolet irradiation, resulting in the formation of 1,4-dimers. These compounds exhibit unusual chemical and physical properties, indicating the potential for creating novel materials or intermediates in synthetic chemistry through photochemical reactions (Taylor & Kan, 1963).
Enantioselectivity of Candida rugosa Lipase
Research on the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolution of dihydropyridine derivatives suggests applications in asymmetric synthesis. This work highlights the role of specific structural features in achieving high enantioselectivity, useful for synthesizing enantiomerically pure compounds in pharmaceuticals (Sobolev et al., 2002).
Antimicrobial Pyrrole Derivatives
A study focused on the synthesis and evaluation of novel pyrrole derivatives for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, indicating the potential of pyrrole-based compounds in addressing resistant microbial strains (Hublikar et al., 2019).
Ruthenium-catalyzed Cyclization
A novel approach involving ruthenium-catalyzed cyclization of ketoxime carboxylates with DMF to synthesize symmetrical pyridines has been developed. This method illustrates the innovative use of catalysis in organic synthesis, enabling the efficient production of complex pyridine structures, which are foundational in many pharmaceuticals (Zhao et al., 2014).
Propiedades
IUPAC Name |
methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)6(4-5-9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOZLMWDRSSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)
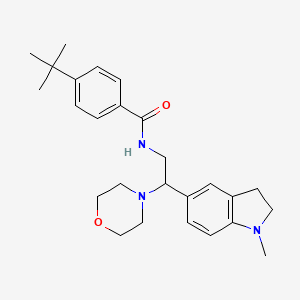
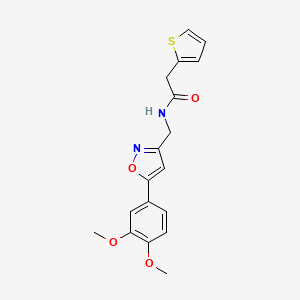
![1-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2443410.png)
![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)

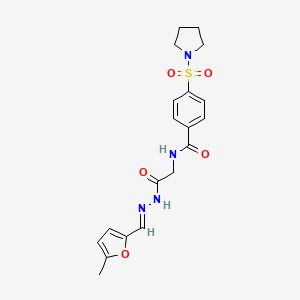
![1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2443420.png)
![(E)-2-cyano-N-(3-ethoxypropyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2443421.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)
